molecular formula C10H13B B1274128 1-Bromo-4-(sec-butyl)benzene CAS No. 39220-69-4

1-Bromo-4-(sec-butyl)benzene

Cat. No. B1274128
CAS RN: 39220-69-4
M. Wt: 213.11 g/mol
InChI Key: DGZQEAKNZXNTNL-UHFFFAOYSA-N
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Description

The compound 1-Bromo-4-(sec-butyl)benzene is a brominated aromatic molecule with a sec-butyl group attached to the para position relative to the bromine atom. This structure is similar to other brominated benzene derivatives, which are often used as intermediates in organic synthesis and have been the subject of various studies to understand their properties and reactivity.

Synthesis Analysis

The synthesis of brominated benzene derivatives typically involves the substitution of a hydrogen atom on the benzene ring with a bromine atom. For example, the synthesis of organoselenium compounds derived from 1-bromo-4-tert-butyl-2,6-di(formyl)benzene was achieved through lithiation and subsequent treatment with disodium diselenide . Similarly, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbons, was discussed along with its characterization . These methods reflect the general approach to synthesizing brominated aromatic compounds, which may be applicable to the synthesis of 1-Bromo-4-(sec-butyl)benzene.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be complex due to the presence of substituents that can influence the overall geometry of the molecule. For instance, in the case of ethyl 2-(4-bromophenyl)-1-sec-butyl-1H-benzimidazole-5-carboxylate, the bromophenyl ring is twisted relative to the benzimidazole plane, and the sec-butyl group is disordered over two conformations . Such structural details are crucial for understanding the reactivity and physical properties of these molecules.

Chemical Reactions Analysis

Brominated benzene derivatives can undergo various chemical reactions, primarily nucleophilic substitutions due to the presence of a good leaving group (bromine). For example, monoselenides were obtained by nucleophilic substitution of bromine using selenolates as nucleophiles . The reactivity of these compounds can also be influenced by steric hindrance, as seen in the synthesis and properties of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, where the presence of bulky substituents affects the behavior of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. For example, the presence of rotational isomers and the temperature-dependent behavior of NMR peaks were observed for 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene . Additionally, the crystal structure of 1-bromo-1-butyl-3H-2,1-benzoxatellurole revealed intermolecular contacts that expand the coordination around the tellurium atom . These properties are essential for understanding the behavior of these compounds in different environments and their potential applications.

Scientific Research Applications

Synthetic Protocols and Building Blocks

1-Bromo-4-(sec-butyl)benzene serves as a precursor in the synthesis of various molecular structures. For instance, it is a key component in the creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations (Stuhr-Hansen et al., 2005).

Versatile Intermediates

This compound plays a crucial role as an intermediate in the synthesis of new organofluorine compounds. It is used for generating ortho-substituted derivatives, acting as a key intermediate in various chemical reactions (Castagnetti & Schlosser, 2001).

Fluorescence Properties

1-Bromo-4-(sec-butyl)benzene has been studied for its fluorescence properties. Its steric configuration is beneficial for preventing tight intermolecular packing, leading to notable fluorescence intensity in both solution and solid states (Zuo-qi, 2015).

Synthesis and Characterization

In the field of materials science, 1-Bromo-4-(sec-butyl)benzene is synthesized and characterized for applications like the bottom-up synthesis of planar one-dimensional graphene nanoribbons. This includes studies on its structural properties using techniques like NMR, IR spectroscopy, and DFT calculations (Patil et al., 2012).

Chemical Reactivity Studies

The reactivity of 1-Bromo-4-(sec-butyl)benzene has been studied in various chemical contexts. For example, research on the cracking of butyl-benzenes over silica-alumina catalysts includes the study of sec-butylbenzene, providing insights into reaction mechanisms involving both Bronsted and Lewis type acidic centers (Andréu et al., 1971).

Star Polymers and Block Copolymers

1-Bromo-4-(sec-butyl)benzene is used in the synthesis of well-defined star polymers and star block copolymers. This involves atom transfer radical polymerization, demonstrating its significance in polymer chemistry (Zhao et al., 2005).

Dendrimer Initiators

It is also utilized in the modular construction of dendritic carbosilanes. The compound is a key building block in the sequential convergent and divergent steps for dendritic extension, highlighting its role in complex molecular synthesis (Casado & Stobart, 2000).

Safety And Hazards

When handling “1-Bromo-4-(sec-butyl)benzene”, it’s important to wear personal protective equipment and ensure adequate ventilation . Avoid contact with skin and eyes, and avoid ingestion and inhalation . Keep away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

1-bromo-4-butan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13Br/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZQEAKNZXNTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959995
Record name 1-Bromo-4-(butan-2-yl)benzene
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Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(sec-butyl)benzene

CAS RN

39220-69-4, 88497-56-7
Record name 1-Bromo-4-(1-methylpropyl)benzene
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Record name 1-Bromo-4-(sec-butyl)benzene
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Record name Benzene, ethenyl-, homopolymer, brominated
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Record name 1-Bromo-4-(butan-2-yl)benzene
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Record name 1-bromo-4-(1-methylpropyl)benzene
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Record name 1-BROMO-4-(SEC-BUTYL)BENZENE
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